2,6-Dimethylheptan-4-amine hydrochloride
Overview
Description
“2,6-Dimethylheptan-4-amine hydrochloride” is a chemical compound with the molecular formula C9H22ClN . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a heptane backbone with two methyl groups attached to the 2nd and 6th carbon atoms, and an amine group attached to the 4th carbon atom . The hydrochloride indicates that the compound forms a salt with hydrochloric acid, which often enhances its stability and solubility.
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 179.73 . The melting point is reported to be between 245-248 degrees Celsius .
Scientific Research Applications
Chemistry and Synthesis
2,6-Dimethylheptan-4-amine hydrochloride is involved in various chemical reactions and synthetic processes. For example, it is involved in the hydration and cyclisation of semiphorone in acidic media, as studied by Cabani and Ceccanti (1966) using polarographic, infrared, and nuclear magnetic resonance techniques (Cabani & Ceccanti, 1966). Additionally, Nakada, Yura, and Murayama (1976) described a method for preparing phorone from isobutene and carbon tetrachloride, which involves this compound (Nakada, Yura, & Murayama, 1976).
Environmental Science
In environmental science, 2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives, such as 2,4-D dimethylamine salt (which can be linked to this compound), have been extensively studied. Wilson, Geronimo, and Armbruster (1997) researched the dissipation of 2,4-D in soil, comparing the amine salt and ester forms and finding them to have equivalent rates of dissipation (Wilson, Geronimo, & Armbruster, 1997).
Biochemistry and Molecular Biology
In the field of biochemistry and molecular biology, Shimizu et al. (1992) investigated the synthesis of alkyl-substituted p-benzoquinones using copper(II) chloride-amine hydrochloride systems, which demonstrates the relevance of this compound in oxidative reactions (Shimizu et al., 1992).
Pharmacology and Drug Development
In pharmacology, Zhu, Kumar, and Banker (2001) examined the use of oxidized cellulose as a macromolecular prodrug carrier, utilizing phenylpropanolamine hydrochloride (related to this compound) as a model drug. This research highlights the potential of such compounds in drug delivery systems (Zhu, Kumar, & Banker, 2001).
Safety and Hazards
“2,6-Dimethylheptan-4-amine hydrochloride” is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound, including the use of protective gloves, protective clothing, eye protection, and face protection .
Properties
IUPAC Name |
2,6-dimethylheptan-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-7(2)5-9(10)6-8(3)4;/h7-9H,5-6,10H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIOSNBDDPBLBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130996-65-5 | |
Record name | 2,6-dimethylheptan-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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